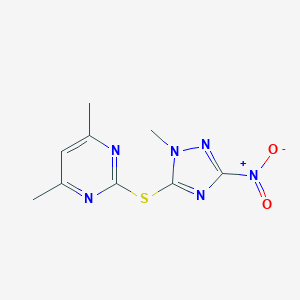![molecular formula C15H16N6OS2 B511964 2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 557063-92-0](/img/structure/B511964.png)
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a combination of pyridine, triazole, and thiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-ethyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol with 4-methyl-thiazol-2-yl-acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the pyridine and thiazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
Wissenschaftliche Forschungsanwendungen
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
- 3,5-Bis(1’,2’,4’-triazol-1’-yl)pyridine
- 4-(1H-1,2,4-triazol-1-yl)pyridine
Uniqueness
What sets 2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Eigenschaften
CAS-Nummer |
557063-92-0 |
|---|---|
Molekularformel |
C15H16N6OS2 |
Molekulargewicht |
360.5g/mol |
IUPAC-Name |
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H16N6OS2/c1-3-21-13(11-4-6-16-7-5-11)19-20-15(21)24-9-12(22)18-14-17-10(2)8-23-14/h4-8H,3,9H2,1-2H3,(H,17,18,22) |
InChI-Schlüssel |
WYPDNTLWPZIWDX-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C)C3=CC=NC=C3 |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C)C3=CC=NC=C3 |
Löslichkeit |
46.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-benzhydrylpiperazino)-2-oxoethoxy]acetic acid](/img/structure/B511882.png)
![5-(4-bromophenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B511890.png)
![5-[5-(3,4-dichlorophenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B511891.png)
![2-Methoxy-6-(11-methyl-3-oxo-8-thia-4,6-diaza-11-azoniatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenolate](/img/structure/B511893.png)
![11-methyl-5-(3,4,5-trimethoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B511894.png)
![2-Methoxy-5-(11-methyl-3-oxo-8-thia-4,6-diaza-11-azoniatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenolate](/img/structure/B511895.png)
![2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2'-[1,3]dioxolane]-3-carboxamide](/img/structure/B511899.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B511909.png)
![7-{[(4-Methylphenyl)sulfonyl]methyl}-7,8-dihydro[1,4]thiazino[4,3,2-gh]purine](/img/structure/B511910.png)
![2-methyl-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B511917.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B511918.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B511921.png)
![2-[(4-chlorophenyl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B511924.png)
